BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Isolation of 2-Picoline: A
Technical History

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylpyridine

Cat. No.: B031789

This guide provides a comprehensive overview of the discovery, isolation, and chemical
synthesis of 2-picoline (2-methylpyridine). It details the historical progression from its initial
extraction from coal tar to modern industrial synthesis routes. The content is tailored for
researchers, scientists, and professionals in drug development, offering detailed experimental
protocols and structured data for reference.

Historical Discovery and Elucidation

The history of 2-picoline is intertwined with the initial investigations into the chemical
constituents of coal tar and bone oil in the 19th century. Initially, the isomers of picoline were
not distinguished and were isolated as a mixture.

In 1826, the German chemist Otto Unverdorben first obtained an impure mixture of pyridine
bases, which he named "Odorin," by the pyrolysis of bones.[1] However, the first isolation of
picoline in a pure form is credited to the Scottish chemist Dr. Thomas Anderson in 1846.[1][2]
Anderson isolated the compound from coal tar and gave it the name "picoline,” derived from
the Latin words pix (tar) and oleum (oil).[1]

It was not until 1879 that the Austrian chemist Hugo Weidel successfully isolated and
characterized the three distinct isomers of picoline, which he designated a-, 3-, and y-picoline.
[1] Weidel's key contribution was differentiating the isomers through chemical degradation. He
subjected each isomer to oxidation with potassium permanganate, which transformed them into
their corresponding carboxylic acids. The acid derived from a-picoline (2-picoline) was named
picolinic acid, while the acid from (-picoline was identified as nicotinic acid.[1] This chemical
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transformation was crucial in proving that the picolines were indeed methyl-substituted
pyridines.

Historical Timeline of Picoline Discovery

1826: Otto Unverdorben
Isolates impure '‘Odorin' from bone pyrolysis.

1846: T. Anderson
Isolates pure picoline from coal tar.
Coins the name 'picoline’.

1870: Adolf von Baeyer
First chemical synthesis of picoline.

1879: Hugo Weidel

Separates and characterizes three isomers (a, 3, Y).
Oxidizes a-picoline to picolinic acid.

Click to download full resolution via product page

A timeline of key discoveries in the history of picoline.

Physicochemical Data of Picoline Isomers

The differentiation of picoline isomers is critical for their application. Their physical properties,
while similar, allow for separation through methods like fractional distillation.
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2-Picoline (a- 3-Picoline (- 4-Picoline (y-
Property L L L
picoline) picoline) picoline)
CAS Number 109-06-8 108-99-6 108-89-4
Molar Mass 93.13 g/mol 93.13 g/mol 93.13 g/mol
Colorless to faint o o
Appearance o Colorless liquid Colorless liquid
yellow liquid
Density 0.943 g/mL 0.957 g/mL 0.955 g/mL
Melting Point -70 °C -18 °C 3.6°C
Boiling Point 128-129 °C 141 °C 145.4 °C
pKa (conjugate acid) 5.94 5.63 5.98

Data sourced from

multiple references.[1]

[2](3]

Isolation and Synthesis Methodologies

The methods for obtaining 2-picoline have evolved from simple extraction from natural sources
to highly optimized, large-scale synthetic chemical processes.

Historical Isolation from Coal Tar

Coal tar, a viscous liquid byproduct of the coking of coal, was the primary source of pyridine
bases until the 1950s.[4] The isolation process relies on the basicity of the pyridine ring.
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Generalized Workflow for Isolation from Coal Tar
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Workflow for isolating picolines from coal tar.
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Experimental Protocol: Generalized Isolation from Coal Tar

» Fractional Distillation: Crude coal tar is subjected to fractional distillation. The "light oil"
fraction, typically boiling between 140-170°C, contains the bulk of pyridine and its methylated
homologs, including the picolines.

» Removal of Acidic Components: The collected fraction is washed with a dilute solution of
sodium hydroxide (NaOH). This step removes acidic compounds, primarily phenols, by
converting them into water-soluble sodium phenates.

o Acid Extraction: The dephenolated oil is then treated with a dilute mineral acid, such as
sulfuric acid (H2S0a4). The basic picolines react to form water-soluble sulfate salts and are
extracted into the aqueous phase, leaving neutral hydrocarbons behind.

 Liberation of Free Bases: The aqueous acid extract is separated and neutralized with a
strong base (e.g., NaOH). This process regenerates the free picoline bases, which are
immiscible with water and form a separate layer.

o Final Purification: The separated layer of crude pyridine bases is dried and subjected to a
final, careful fractional distillation. Due to their different boiling points, 2-picoline (~129°C), 3-
picoline (~141°C), and 4-picoline (~145°C) can be separated.

Modern Synthetic Routes

Today, 2-picoline is produced almost exclusively through chemical synthesis, which provides
higher purity and is not dependent on coal production.[2]

1. Chichibabin Pyridine Synthesis: This is a major industrial method involving the gas-phase
condensation of aldehydes or ketones with ammonia over a solid acid catalyst.[1] To produce a
mixture of 2-picoline and 4-picoline, acetaldehyde and ammonia are passed over a catalyst like
alumina (Al203) or silica-alumina at high temperatures.[1][2]
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Chichibabin Synthesis of 2-Picoline
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Chichibabin synthesis of 2-picoline and 4-picoline.

Experimental Protocol: Industrial Chichibabin Synthesis

» Reactant Preparation: Gaseous acetaldehyde and ammonia are mixed, typically in a specific
molar ratio.

o Catalytic Conversion: The gas mixture is passed through a fixed-bed reactor containing a
solid oxide catalyst (e.g., fluorinated alumina or a zeolite). The reactor is maintained at a high
temperature, generally between 350°C and 500°C.[1]

o Condensation and Separation: The product stream exiting the reactor is cooled to condense
the picolines and water. The crude organic layer is separated from the aqueous layer.

 Purification: The mixture of 2-picoline and 4-picoline is separated by fractional distillation.

2. Acetone and Acrylonitrile Route: A more selective route to 2-picoline involves the
condensation of acetone and acrylonitrile. This reaction forms an intermediate, 5-
oxohexanenitrile, which then cyclizes to yield 2-picoline.[2] This method avoids the co-

production of 4-picoline.

Purification via Zinc Chloride Adduct Formation

A classic laboratory method for purifying 2-picoline from mixtures or removing tenacious
impurities involves the formation of a crystalline zinc chloride complex. This method leverages
the coordinate covalent bond formed between the nitrogen of the picoline and the zinc atom.
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Experimental Protocol: Purification via ZnCl> Complex

e Complex Formation: Anhydrous zinc chloride (ZnCl2) is dissolved in a suitable solvent, such
as absolute ethanol containing a small amount of concentrated HCI. The crude 2-picoline is
then added to this solution. A crystalline precipitate of the complex, (CeH7N)2:ZnClz, forms.

e Recrystallization: The solid complex is collected by filtration. For higher purity, it is
recrystallized from absolute ethanol. This step is effective at excluding isomers and other
impurities that do not form the complex as readily or have different solubilities.

 Liberation of 2-Picoline: The purified crystalline complex is dissolved or suspended in water
and treated with an excess of a strong base solution, such as 30-40% NaOH. The hydroxide
ions displace the picoline from the zinc complex, precipitating zinc hydroxide (Zn(OH)z) and
liberating the free 2-picoline.

o Final Isolation: The liberated 2-picoline, which is immiscible with the aqueous solution, is
separated. It can be further purified by drying over a suitable agent (e.g., solid KOH) followed
by distillation.
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Purification Logic via ZnCI2 Adduct
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Logical workflow for the purification of 2-picoline.
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Conclusion

The journey of 2-picoline from a foul-smelling component of coal tar to a precisely
manufactured chemical intermediate showcases over a century of progress in organic
chemistry. The early work of chemists like Anderson and Weidel laid the foundation for
understanding this important class of heterocyclic compounds. Today, highly efficient synthetic
methods, such as the Chichibabin synthesis, allow for the large-scale production required for its
widespread use in the agrochemical, pharmaceutical, and polymer industries. The detailed
protocols for its isolation and purification remain vital tools for researchers and chemical
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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